Cas no 1341119-52-5 (2-(4-Fluoro-2-nitrophenoxy)acetohydrazide)

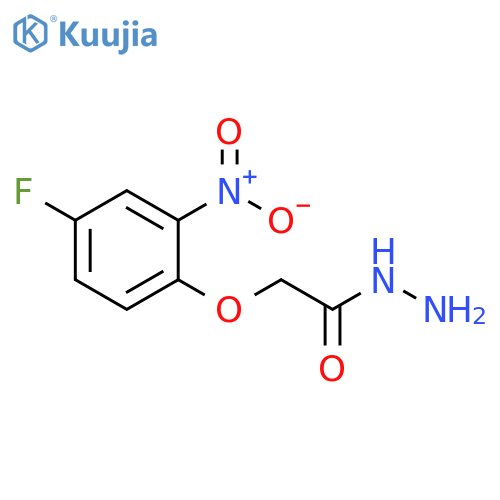

1341119-52-5 structure

商品名:2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

CAS番号:1341119-52-5

MF:C8H8FN3O4

メガワット:229.165225028992

CID:4585633

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

- Acetic acid, 2-(4-fluoro-2-nitrophenoxy)-, hydrazide

-

- インチ: 1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13)

- InChIKey: XFBKSIUPDLEOQM-UHFFFAOYSA-N

- ほほえんだ: C(NN)(=O)COC1=CC=C(F)C=C1[N+]([O-])=O

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A602158-1g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 98% | 1g |

$152.0 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847736-5g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 98% | 5g |

¥3822.00 | 2024-08-09 | |

| Crysdot LLC | CD12152807-5g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 95+% | 5g |

$339 | 2024-07-23 | |

| TRC | F596443-250mg |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 250mg |

$98.00 | 2023-05-18 | ||

| TRC | F596443-1g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 1g |

$207.00 | 2023-05-18 | ||

| TRC | F596443-100mg |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 100mg |

$64.00 | 2023-05-18 | ||

| A2B Chem LLC | AI30831-10g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 98% | 10g |

$662.00 | 2024-04-20 | |

| A2B Chem LLC | AI30831-1g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 98% | 1g |

$142.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847736-1g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 98% | 1g |

¥1276.00 | 2024-08-09 | |

| Crysdot LLC | CD12152807-10g |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide |

1341119-52-5 | 95+% | 10g |

$564 | 2024-07-23 |

2-(4-Fluoro-2-nitrophenoxy)acetohydrazide 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1341119-52-5 (2-(4-Fluoro-2-nitrophenoxy)acetohydrazide) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1341119-52-5)2-(4-Fluoro-2-nitrophenoxy)acetohydrazide

清らかである:99%

はかる:5g

価格 ($):410.0